CID 78064675

Description

CID 78064675 is a chemical compound cataloged in the PubChem database, widely referenced in cheminformatics and analytical chemistry research. Based on available evidence, this compound is associated with chromatographic and mass spectrometric analyses, particularly in studies involving natural product characterization. Key findings include:

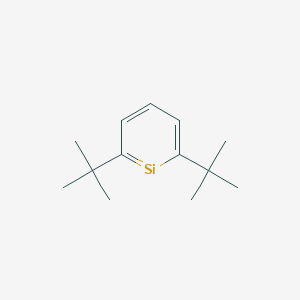

- Structural Identification: Figure 1 of illustrates its 2D chemical structure, GC-MS total ion chromatogram, and mass spectrum, confirming its isolation from a natural source, likely a plant-derived essential oil (CIEO) .

- Analytical Applications: The compound’s characterization leverages collision-induced dissociation (CID) in mass spectrometry, a technique critical for elucidating structural features through fragmentation .

Properties

Molecular Formula |

C13H21Si |

|---|---|

Molecular Weight |

205.39 g/mol |

InChI |

InChI=1S/C13H21Si/c1-12(2,3)10-8-7-9-11(14-10)13(4,5)6/h7-9H,1-6H3 |

InChI Key |

XICVBMKFNWAEAT-UHFFFAOYSA-N |

Canonical SMILES |

CC(C)(C)C1=[Si]C(=CC=C1)C(C)(C)C |

Origin of Product |

United States |

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of compound “CID 78064675” involves specific reaction conditions and reagents. The detailed synthetic routes are typically documented in scientific literature and patents. These methods often include steps such as the preparation of intermediates, purification processes, and the use of catalysts to achieve the desired chemical structure.

Industrial Production Methods: Industrial production of compound “this compound” may involve large-scale synthesis techniques. These methods are designed to optimize yield, purity, and cost-effectiveness. Common industrial practices include batch processing, continuous flow synthesis, and the use of advanced purification technologies to ensure the compound meets the required standards for various applications.

Chemical Reactions Analysis

Types of Reactions: Compound “CID 78064675” undergoes various chemical reactions, including oxidation, reduction, and substitution reactions. These reactions are influenced by the compound’s functional groups and the conditions under which the reactions are carried out.

Common Reagents and Conditions: The reactions involving compound “this compound” typically require specific reagents and conditions. For example, oxidation reactions may involve the use of oxidizing agents such as potassium permanganate or hydrogen peroxide. Reduction reactions might use reducing agents like sodium borohydride or lithium aluminum hydride. Substitution reactions often require catalysts or specific solvents to facilitate the reaction.

Major Products Formed: The major products formed from the reactions of compound “this compound” depend on the type of reaction and the reagents used. These products are often characterized using techniques such as nuclear magnetic resonance (NMR) spectroscopy, mass spectrometry (MS), and infrared (IR) spectroscopy to confirm their structure and purity.

Scientific Research Applications

Compound “CID 78064675” has a wide range of applications in scientific research. In chemistry, it is used as a reagent or intermediate in the synthesis of more complex molecules. In biology, it may be studied for its interactions with biological macromolecules and its potential effects on cellular processes. In medicine, compound “this compound” could be investigated for its therapeutic potential, including its ability to modulate specific biochemical pathways. Industrial applications might include its use in the development of new materials, catalysts, or as a component in manufacturing processes.

Mechanism of Action

The mechanism of action of compound “CID 78064675” involves its interaction with specific molecular targets and pathways. These interactions can lead to various biological effects, depending on the context in which the compound is used. The detailed mechanism of action is often elucidated through experimental studies, including in vitro and in vivo assays, to understand how the compound exerts its effects at the molecular level.

Comparison with Similar Compounds

To contextualize CID 78064675, we compare it with structurally and functionally related compounds from PubChem, focusing on molecular features, analytical data, and biological relevance.

Structural Analogues in Natural Products

Table 1: Comparison with Terpenoids and Phenolic Derivatives

*Molecular weights for this compound and similar compounds inferred from PubChem entries where available.

Key Observations:

- Structural Diversity: Unlike phenolic acids (e.g., gallic acid, CID 370) with planar aromatic rings, this compound’s chromatographic behavior aligns more with terpenoids (e.g., betulin, CID 72326), which exhibit higher hydrophobicity and molecular complexity .

- Analytical Workflows : While this compound is analyzed via GC-MS and LC-ESI-MS, hibiscus acid (CID 6481826) and gallic acid (CID 370) are typically characterized using HPLC and UV-Vis due to their polar functional groups .

Analytical Challenges and Advances

- Fragmentation Patterns: this compound’s mass spectral data (Figure 1D, ) contrast with saponins like ginsenosides, where source CID in LC-ESI-MS differentiates isomers (e.g., ginsenoside Rf vs. pseudoginsenoside F11) .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.